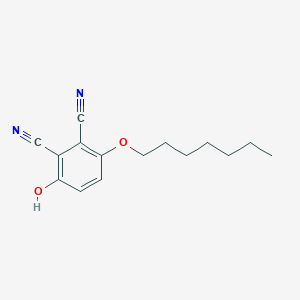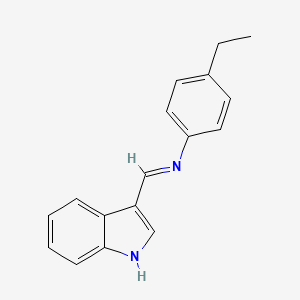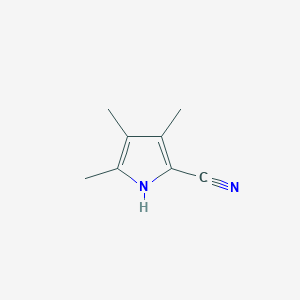
3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a heptyloxy group, a hydroxy group, and two nitrile groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents for further functionalization.
Heptyloxy Group Introduction: The heptyloxy group can be introduced through an etherification reaction, where a heptyl alcohol reacts with a suitable leaving group on the benzene ring under basic conditions.
Hydroxy Group Introduction: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Nitrile Group Introduction: The nitrile groups are typically introduced through a cyanation reaction, where a suitable precursor (e.g., a halide) reacts with a cyanide source under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine or bromine) for halogenation.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Heptyloxy)-N-hydroxybenzamide: A compound with similar structural features but different functional groups.
N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)-3-methoxybenzamide: Another compound with hydroxamate functional groups and similar structural motifs.
Uniqueness
3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyloxy and hydroxy groups, along with the nitrile functionalities, make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H18N2O2 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
3-heptoxy-6-hydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H18N2O2/c1-2-3-4-5-6-9-19-15-8-7-14(18)12(10-16)13(15)11-17/h7-8,18H,2-6,9H2,1H3 |
InChI-Schlüssel |
GGRHBZPQLRFEOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=C(C(=C(C=C1)O)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11713409.png)
![2,4-dibromo-6-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11713418.png)

![Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11713438.png)
![2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11713447.png)
![(5-chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11713448.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11713452.png)
![3-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11713456.png)

![2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B11713462.png)

![N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide](/img/structure/B11713477.png)
![N'~1~,N'~9~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713485.png)

